[2-(2-Chlorobenzyloxy)phenyl]methanol
Description
[2-(2-Chlorobenzyloxy)phenyl]methanol is a benzyl alcohol derivative featuring a chlorobenzyloxy substituent at the ortho position of the phenyl ring. This compound is of significant interest in pharmaceutical synthesis, particularly as an intermediate in the production of olopatadine hydrochloride, an antihistamine . Its structure combines a hydroxymethyl group (-CH₂OH) with a 2-chlorobenzyloxy moiety (-OCH₂C₆H₄Cl), which confers unique electronic and steric properties. The chlorine atom enhances lipophilicity and may influence metabolic stability, while the hydroxymethyl group enables further functionalization, such as oxidation to aldehydes or participation in esterification reactions .
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H13ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2 |
InChI Key |
WEIOZBPWGZEQON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Chlorine vs. Methoxy/Sulfanyl Groups: The electron-withdrawing chlorine in this compound increases electrophilicity at the benzyloxy group compared to methoxy (-OCH₃) or sulfanyl (-SPh) analogs. This enhances reactivity in nucleophilic aromatic substitutions .
- H-Bonding Capacity : Unlike sulfanyl or furan-containing analogs, the hydroxymethyl group in the target compound participates in hydrogen bonding, influencing solubility and crystal packing .
Physicochemical Properties
- Lipophilicity: The chlorine substituent increases logP values compared to non-halogenated analogs, enhancing membrane permeability in bioactive molecules .
- Thermal Stability: Diphenylmethanol derivatives like (2-Chlorophenyl)(diphenyl)methanol exhibit higher thermal stability due to aromatic stacking, whereas furan-containing analogs may decompose at lower temperatures .
Research Findings and Mechanistic Insights
- Crystallography: Analogs such as 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () reveal intramolecular hydrogen bonds that stabilize their conformations, a feature likely shared by the target compound .
- Reactivity : The chlorobenzyloxy group in the target compound facilitates regioselective reactions, as seen in palladium-catalyzed couplings (), whereas sulfanyl groups promote radical-based pathways .
Preparation Methods
Sodium Borohydride (NaBH₄) in Methanol
The most direct route involves reducing 2-(2-chlorobenzyloxy)benzaldehyde (CAS: 53389-99-4) using NaBH₄.
Potassium Borohydride (KBH₄) in Ethanol
KBH₄ offers a milder alternative, particularly for acid-sensitive intermediates.
Nucleophilic Substitution and Subsequent Reduction
Benzylation of 2-Hydroxybenzaldehyde
The benzyl ether group is introduced via nucleophilic substitution.
Reduction of the Aldehyde Intermediate
The resulting aldehyde is reduced to the target alcohol.
-
Catalytic Hydrogenation :
-
NaBH₄/EtOH :
Alternative Synthetic Routes
Grignard Reagent Approach
Though less common, Grignard reagents can be used for carbonyl addition.
Enzymatic Reduction
Emerging methods use alcohol dehydrogenases for enantioselective synthesis.
-
Example :
Comparative Analysis of Methods
Critical Considerations
Side Reactions
Q & A
Q. What are the common synthetic routes for [2-(2-Chlorobenzyloxy)phenyl]methanol?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Route 1 : Reacting 2-chlorobenzyl chloride with a phenol derivative (e.g., 2-hydroxybenzyl alcohol) in the presence of a base (e.g., K₂CO₃) under reflux conditions to form the benzyloxy linkage .
- Route 2 : Utilizing Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 2-(2-chlorobenzyloxy)phenol with methanol derivatives, ensuring regioselectivity .
Optimization : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to isolate the product from by-products like unreacted chlorides or di-substituted derivatives.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/methanol groups (δ 3.5–5.0 ppm), and chlorine-induced deshielding .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 263.06) and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsion angles, revealing intramolecular hydrogen bonding (e.g., O–H⋯O interactions) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?
Methodological Answer: SCXRD analysis shows:
- Hydrogen Bonding : The hydroxyl group forms O–H⋯O bonds with adjacent ether oxygen atoms (distance ~2.8 Å), stabilizing the lattice .
- π⋯π Stacking : Aromatic rings align with centroid-centroid distances of 3.5–4.0 Å, contributing to layered packing .
Implications : These interactions affect solubility and melting point, critical for formulation in pharmaceutical studies.
Q. How can substituents on the benzyloxy group modulate the compound’s biological activity?
Methodological Answer:
- Chlorine Position : The 2-chloro substituent enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .
- Methanol Group : Acts as a hydrogen-bond donor, enabling interactions with enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
Experimental Validation : - SAR Studies : Compare IC₅₀ values of derivatives (e.g., 2-fluoro vs. 2-chloro analogs) in enzyme inhibition assays .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
Q. What computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Gaussian 16 optimizes transition states to predict activation energies for substitution reactions (e.g., SNAr at the benzyloxy group) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
Case Study : DFT predicts higher reactivity at the para position of the phenyl ring due to electron-withdrawing effects of chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
